3-(m-Tolyl)pyridine-2,6-diamine
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Overview
Description
3-(m-Tolyl)pyridine-2,6-diamine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a m-tolyl group at the 3-position and amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)pyridine-2,6-diamine can be achieved through several methods. One common approach involves the Suzuki coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative of m-tolyl with a halogenated pyridine derivative under mild conditions . Another method involves the Ullmann coupling reaction , which uses copper catalysts to couple aryl halides with pyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic coupling reactions . These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
3-(m-Tolyl)pyridine-2,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)pyridine-2,6-diamine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the m-tolyl group, resulting in different chemical properties and reactivity.
3-(p-Tolyl)pyridine-2,6-diamine: Similar but with a p-tolyl group instead of m-tolyl, leading to variations in electronic and steric effects.
2,6-Diaminopyrimidine: Contains a pyrimidine ring instead of pyridine, which alters its chemical behavior and applications.
Uniqueness
3-(m-Tolyl)pyridine-2,6-diamine is unique due to the presence of the m-tolyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
3-(3-methylphenyl)pyridine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-2-4-9(7-8)10-5-6-11(13)15-12(10)14/h2-7H,1H3,(H4,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUJPLUSRFZJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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